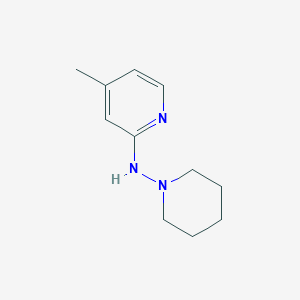

4-methyl-N-piperidin-1-ylpyridin-2-amine

描述

4-Methyl-N-piperidin-1-ylpyridin-2-amine (C₁₁H₁₇N₃) is a pyridine derivative featuring a methyl group at the 4-position and a piperidin-1-yl substituent at the 2-amino position. Its structure combines a planar pyridine core with a flexible piperidine ring, balancing lipophilicity and hydrogen-bonding capacity. The piperidinyl group enhances solubility in organic phases, while the methyl group contributes to steric stabilization.

属性

IUPAC Name |

4-methyl-N-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-5-6-12-11(9-10)13-14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXPQTXZVFBDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Pyridine Derivatives

4-Methyl-3-nitropyridin-2-amine (C₆H₇N₃O₂) :

- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine: Substituents: Extended piperazine-ethyl chain with a methoxyphenyl group. Crystal structure analysis reveals intermolecular hydrogen bonds involving the pyridine nitrogen and water molecules .

Pyrimidine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (C₁₀H₁₆N₄) :

- Substituents: 4-methyl, 6-piperidin-1-yl.

- Key Features: The pyrimidine core introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity. Crystallographic studies show N–H···N hydrogen bonds forming a zigzag chain motif, contrasting with the pyridine analog’s packing .

- Molecular Weight: 192.27 g/mol.

- 2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine (C₁₈H₂₄N₄): Substituents: 4-benzylpiperidin-1-yl, N,6-dimethyl.

Substituent Variations and Physicochemical Properties

*Estimated using fragment-based methods.

Hydrogen Bonding and Solid-State Behavior

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。